3-methyl-2-benzofuran-1(3H)-one

Catalog No.
S1892274
CAS No.
3453-64-3
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methyl-2-benzofuran-1(3H)-one

CAS Number

3453-64-3

Product Name

3-methyl-2-benzofuran-1(3H)-one

IUPAC Name

3-methyl-3H-2-benzofuran-1-one

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6H,1H3

InChI Key

XJVDIMLQFRPIMP-UHFFFAOYSA-N

SMILES

CC1C2=CC=CC=C2C(=O)O1

Canonical SMILES

CC1C2=CC=CC=C2C(=O)O1

Synthesis of Indole Derivatives

Biological Potential of Indole Derivatives

Antileishmanial and Antimalarial Evaluation

Functionalized Imidazolium-Based Ionic Liquids

Hydrazine-Coupled Pyrazole Derivatives

3-Methyl-2-benzofuran-1(3H)-one is an organic compound characterized by its unique structure, which combines a benzofuran moiety with a methyl group at the third position. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of 3-methyl-2-benzofuran-1(3H)-one is C10H10O2, and it features a lactone structure that contributes to its chemical reactivity and potential therapeutic properties.

The chemical behavior of 3-methyl-2-benzofuran-1(3H)-one includes various types of reactions:

  • Oxidation: This can introduce functional groups such as ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This process can convert carbonyl groups to alcohols or reduce double bonds using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo substitution reactions where functional groups are replaced, typically involving nucleophiles or electrophiles.

The specific products formed during these reactions depend on the reagents and conditions used, making this compound versatile in synthetic organic chemistry.

Research indicates that 3-methyl-2-benzofuran-1(3H)-one exhibits various biological activities. Compounds in the benzofuran class are often studied for their potential as:

  • Antimicrobial agents: Showing effectiveness against a range of bacteria and fungi.
  • Anticancer properties: Some studies suggest that derivatives of this compound may inhibit tumor growth.
  • Anti-inflammatory effects: Potentially modulating inflammatory pathways in biological systems.

These activities make 3-methyl-2-benzofuran-1(3H)-one a candidate for further pharmacological studies aimed at developing new therapeutic agents.

The synthesis of 3-methyl-2-benzofuran-1(3H)-one can be achieved through several methods:

  • Electrophilic Substitution: The benzofuran ring can be synthesized via electrophilic aromatic substitution reactions involving suitable precursors.
  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as the Mizoroki-Heck reaction facilitate the formation of carbon-carbon bonds between indole derivatives and benzofuran structures.
  • Cyclization Reactions: These reactions can form the benzofuran core from simpler organic molecules through cyclization processes.

These synthetic routes are optimized for yield and purity, often employing modern techniques such as continuous flow reactors.

3-Methyl-2-benzofuran-1(3H)-one has several applications across various fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex pharmaceutical compounds.
  • Material Science: Utilized in developing new materials due to its unique chemical properties.
  • Biological Research: Investigated for its potential roles in cellular processes and as a lead compound in drug discovery.

The compound's structural features allow it to participate in diverse

Studies exploring the interactions of 3-methyl-2-benzofuran-1(3H)-one with biological targets have revealed its potential mechanisms of action. These interactions often involve binding to enzymes or receptors, leading to modulation of their activity. For instance, research has shown that this compound may inhibit specific enzymes involved in metabolic pathways or activate receptors linked to therapeutic effects.

Several compounds share structural similarities with 3-methyl-2-benzofuran-1(3H)-one, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
3-MethylindoleContains an indole moiety but lacks the benzofuran ringKnown for its role in biological systems as a signaling molecule
2-Benzofuran-1(3H)-oneContains the benzofuran ring without the indole moietyExhibits different reactivity patterns due to lack of indole
3-(1H-Indol-3-yl)propanamideContains an indole moiety with an amide functional groupShows distinct biological activities related to its amide functionality

The uniqueness of 3-methyl-2-benzofuran-1(3H)-one lies in its combination of both indole and benzofuran structures, which may confer distinct chemical and biological properties compared to these similar compounds. This dual functionality enhances its potential utility in medicinal chemistry and other scientific applications.

The historical development of 3-methyl-2-benzofuran-1(3H)-one can be traced to systematic studies of benzofuran derivatives and their synthetic applications. Significant foundational work was documented in The Journal of Organic Chemistry in 1984, establishing key synthetic methodologies for the preparation of this compound and related structures. This seminal research laid the groundwork for understanding the compound's preparation and characterization, contributing to the broader knowledge base of heterocyclic chemistry.

The early research efforts focused on developing efficient synthetic routes to access this particular benzofuran derivative, recognizing its potential utility in organic synthesis applications. The 1984 publication in The Journal of Organic Chemistry provided crucial insights into the compound's synthesis and properties, establishing it as a valuable building block for more complex molecular architectures. These historical developments coincided with growing interest in heterocyclic compounds as pharmaceutical intermediates and synthetic targets.

The compound gained further recognition through its identification as a potential pharmaceutical intermediate, particularly in the context of butylphthalide-related research. Chemical suppliers such as Sigma-Aldrich began offering the compound as part of their specialized collections for early discovery research, highlighting its importance in pharmaceutical development. This commercial availability facilitated broader research applications and contributed to the compound's established position in synthetic organic chemistry.

Subsequent research efforts have continued to build upon these foundational studies, expanding understanding of the compound's reactivity patterns and synthetic utility. The historical trajectory demonstrates the evolution from initial synthetic methodology development to practical applications in pharmaceutical and materials chemistry research.

Nomenclature and Classification

3-Methyl-2-benzofuran-1(3H)-one exhibits a complex nomenclature system reflecting its structural characteristics and systematic classification. The compound is recognized by multiple International Union of Pure and Applied Chemistry names, including 3-methyl-3H-1-benzofuran-2-one and 3-methyl-3H-2-benzofuran-1-one, demonstrating the systematic approach to heterocyclic nomenclature.

XLogP3

1.4

Dates

Modify: 2023-08-16

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